2-(1,6-Naphthyridin-2-yl)benzoic acid
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Overview
Description
2-(1,6-Naphthyridin-2-yl)benzoic acid: is a heterocyclic compound that features a naphthyridine ring fused to a benzoic acid moietyThe molecular formula of this compound is C15H10N2O2, and it has a molecular weight of 250.26 g/mol .
Mechanism of Action
Target of Action
The primary targets of the compound 2-(1,6-Naphthyridin-2-yl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets within biological systems .
Biochemical Pathways
It is known that naphthyridine, a core structure in this compound, is involved in various biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,6-Naphthyridin-2-yl)benzoic acid typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the naphthyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1,6-Naphthyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthyridine derivatives .
Scientific Research Applications
2-(1,6-Naphthyridin-2-yl)benzoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science:
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses
Comparison with Similar Compounds
1,6-Naphthyridine: A simpler analog that lacks the benzoic acid moiety.
2-(1,8-Naphthyridin-2-yl)benzoic acid: A structural isomer with the naphthyridine ring in a different position.
Quinoline-2-carboxylic acid: Another heterocyclic compound with similar applications in medicinal chemistry
Uniqueness: 2-(1,6-Naphthyridin-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the naphthyridine and benzoic acid moieties allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(1,6-naphthyridin-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-4-2-1-3-11(12)14-6-5-10-9-16-8-7-13(10)17-14/h1-9H,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRIJFKQRHUOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C=NC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375557 |
Source
|
Record name | 2-(1,6-naphthyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392233-76-0 |
Source
|
Record name | 2-(1,6-naphthyridin-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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